molecular formula C16H13NOS B2884633 4-[2-(Benzyloxy)phenyl]-1,3-thiazole CAS No. 383145-47-9

4-[2-(Benzyloxy)phenyl]-1,3-thiazole

Cat. No. B2884633
M. Wt: 267.35
InChI Key: JCLHTBWIJQLEBI-UHFFFAOYSA-N
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Description

“4-[2-(Benzyloxy)phenyl]-1,3-thiazole” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a benzyloxy group, which is an oxygen atom bonded to a benzene ring and a methyl group .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable precursor with a sulfur and nitrogen source to form the thiazole ring . The benzyloxy group can be introduced through a reaction with a benzyloxy halide .


Molecular Structure Analysis

The molecular structure of “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would be characterized by the presence of a thiazole ring attached to a benzene ring via a benzyloxy group . The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

The chemical reactions involving “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would depend on the specific conditions and reagents used . For example, it could potentially undergo electrophilic aromatic substitution reactions at the benzene ring, or nucleophilic substitution reactions at the benzyloxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would depend on its specific structure. For example, it would likely be a solid at room temperature, given the presence of the aromatic rings . Its solubility in various solvents would depend on the specific substituents present in the molecule.

Scientific Research Applications

Anti-Corrosion Applications

  • Mild Steel Corrosion Inhibition : Thiazole derivatives, such as 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid benzylidene-hydrazide, have shown potential in inhibiting corrosion of mild steel in acidic media. Their efficacy is attributed to the adsorption of these inhibitors on the steel surface, forming a protective layer. This application is significant in industries where steel is exposed to corrosive environments (Chaitra et al., 2016).

Photophysical and Electrochemical Properties

  • Organic Photovoltaic Cells : Thiazole-based compounds, like 4,7-Bis{5-{4-{2-[4-(N,N-diphenylamino)phenyl]-1-nitrilethenyl}phenyl}-2-thienyl}-2,1,3-benzoxadiazole, exhibit properties that make them suitable for use in organic photovoltaic cells. Their broad absorption range covering the visible spectral region and efficient charge separation abilities are notable features (Zeng et al., 2012).

Fluorescence Sensing and Imaging

  • Fluorescent Probes for pH and Metal Cations Sensing : Benzothiazole derivatives have been utilized in developing fluorescent probes sensitive to pH changes and selective in metal cations detection. Such applications are essential in biochemical and environmental monitoring (Tanaka et al., 2001).

Anti-Inflammatory and Antimicrobial Activities

  • Antimicrobial Activity : Novel thiazoles bearing pyridyl and triazolyl scaffolds have been synthesized and tested for antimicrobial activity. These compounds demonstrated effectiveness against a range of bacteria and fungi, indicating potential in developing new antimicrobial agents (Tay et al., 2022).
  • Anti-Inflammatory Agents : 4-Benzyl-1,3-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds, designed using an analogue-based drug design approach, showed promise in acting on multiple steps in the inflammatory cascade (Sharma et al., 2009).

Polymer Science and Material Engineering

  • Non-Flammable Monobenzoxazines : Thiazole and benzothiazole-containing benzoxazine monomers exhibit excellent thermal properties and flame retardant capabilities. These characteristics are significant for developing advanced materials with improved safety profiles in various applications (Shan et al., 2018).

Safety And Hazards

The safety and hazards associated with “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” would depend on its specific physical and chemical properties. For example, if it were a solid, it could pose a dust explosion hazard. If it were biologically active, it could be toxic or harmful if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for research on “4-[2-(Benzyloxy)phenyl]-1,3-thiazole” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated as a potential pharmaceutical compound, given the biological activity of many thiazole derivatives .

properties

IUPAC Name

4-(2-phenylmethoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-2-6-13(7-3-1)10-18-16-9-5-4-8-14(16)15-11-19-12-17-15/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLHTBWIJQLEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Benzyloxy)phenyl]-1,3-thiazole

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